N'-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide
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Overview
Description
N’-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group and a highly fluorinated heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide typically involves the reaction of a fluorinated heptane derivative with a hydrazide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high yield. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated heptane chain can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide exerts its effects involves interactions with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, while the fluorinated chain enhances the compound’s stability and lipophilicity. These properties enable the compound to interact with cell membranes and proteins, potentially disrupting cellular processes and leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2E)-2-buten-1-ylidene]-2-[4-(2,4,4-trimethyl-2-pentanyl)phenoxy]acetohydrazide
- N’-[(E,2E)-2-butenylidene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide
Uniqueness
N’-[(1E,2E)-but-2-en-1-ylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide is unique due to its highly fluorinated heptane chain, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and long-lasting materials.
Properties
Molecular Formula |
C11H7F13N2O |
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Molecular Weight |
430.16 g/mol |
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide |
InChI |
InChI=1S/C11H7F13N2O/c1-2-3-4-25-26-5(27)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H,1H3,(H,26,27)/b3-2+,25-4+ |
InChI Key |
UTPIUWDVDSEPNW-NQQGSLGXSA-N |
Isomeric SMILES |
C/C=C/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CC=CC=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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